molecular formula C18H19N5O3 B11595864 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile

5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11595864
M. Wt: 353.4 g/mol
InChI Key: SXQNQBOPVUYJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features an imidazole ring, an oxazole ring, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and oxazole intermediates, followed by their coupling under specific conditions. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis and the Wallach synthesis . The oxazole ring can be synthesized through cyclization reactions involving nitriles and amines .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups to the methoxyphenoxy moiety.

Scientific Research Applications

5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing processes such as signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile is unique due to its combination of imidazole and oxazole rings, along with the methoxyphenoxy group. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

5-(3-imidazol-1-ylpropylamino)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H19N5O3/c1-24-14-3-5-15(6-4-14)25-12-17-22-16(11-19)18(26-17)21-7-2-9-23-10-8-20-13-23/h3-6,8,10,13,21H,2,7,9,12H2,1H3

InChI Key

SXQNQBOPVUYJCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC(=C(O2)NCCCN3C=CN=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.